molecular formula C23H22N2O5S B3570694 N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B3570694
M. Wt: 438.5 g/mol
InChI Key: XONHOTSZNKIAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as AMPA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. AMPA belongs to the class of compounds known as glycine antagonists, which have been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of AMPA is not fully understood, but it is believed to involve the inhibition of glycine receptors. Glycine receptors are involved in the transmission of pain signals in the spinal cord, and the inhibition of these receptors by AMPA is thought to be responsible for its analgesic effects. Additionally, AMPA has been shown to inhibit the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
AMPA has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, AMPA has also been shown to have anticonvulsant effects. Studies have demonstrated that AMPA can effectively reduce the severity and frequency of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMPA in lab experiments is its well-established synthesis method. Additionally, AMPA is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using AMPA in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research involving AMPA. One area of interest is the development of novel AMPA derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of AMPA and its potential applications in the treatment of various diseases. Finally, the development of new delivery methods for AMPA, such as transdermal patches or inhalers, may also be an area of future research.

Scientific Research Applications

AMPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of AMPA as an analgesic. Studies have shown that AMPA can effectively reduce pain in animal models, and it has been suggested that it may be a useful alternative to opioid-based painkillers.
In addition to its analgesic properties, AMPA has also been shown to have anti-inflammatory effects. Studies have demonstrated that AMPA can inhibit the production of pro-inflammatory cytokines, which are involved in the development of numerous inflammatory diseases, including arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-17(26)18-7-6-8-19(15-18)24-23(27)16-25(31(2,28)29)20-11-13-22(14-12-20)30-21-9-4-3-5-10-21/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONHOTSZNKIAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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